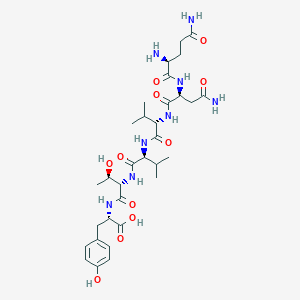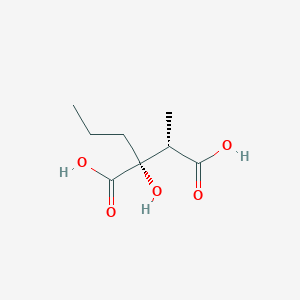
(Butan-2-yl)(difluoro)(2-methoxy-4-methylphenyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Butan-2-yl)(difluoro)(2-methoxy-4-methylphenyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a butan-2-yl group, two fluorine atoms, and a 2-methoxy-4-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Butan-2-yl)(difluoro)(2-methoxy-4-methylphenyl)silane typically involves the reaction of a suitable silane precursor with the corresponding organic groups. One common method is the hydrosilylation reaction, where a silane compound reacts with an alkene or alkyne in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures (50-100°C) and inert atmospheres to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product from reaction by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butan-2-yl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the difluoro groups, potentially converting them to hydrogen or other substituents.
Substitution: The methoxy and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Electrophiles like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Formation of butan-2-ol or butan-2-one.
Reduction: Formation of (Butan-2-yl)(hydro)(2-methoxy-4-methylphenyl)silane.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
Applications De Recherche Scientifique
(Butan-2-yl)(difluoro)(2-methoxy-4-methylphenyl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds. It can also serve as a reagent in various organic transformations.
Biology: Potential use in the development of silicon-based bioactive molecules or as a probe in biological studies.
Medicine: Investigated for its potential in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, such as silicon-based polymers and coatings, due to its ability to impart desirable properties like hydrophobicity and thermal stability.
Mécanisme D'action
The mechanism by which (Butan-2-yl)(difluoro)(2-methoxy-4-methylphenyl)silane exerts its effects depends on the specific application. In chemical reactions, the silicon atom can act as a nucleophile or electrophile, facilitating various transformations. The difluoro groups can influence the reactivity and stability of the compound, while the methoxy and methyl groups on the phenyl ring can participate in further functionalization.
Comparaison Avec Des Composés Similaires
- (Butan-2-yl)(difluoro)(2-methylphenyl)silane
- (Butan-2-yl)(difluoro)(4-methoxyphenyl)silane
- (Butan-2-yl)(difluoro)(2-methoxyphenyl)silane
Comparison: Compared to its analogs, (Butan-2-yl)(difluoro)(2-methoxy-4-methylphenyl)silane is unique due to the presence of both methoxy and methyl groups on the phenyl ring. This structural feature can influence its reactivity and potential applications. For instance, the methoxy group can enhance the compound’s solubility in organic solvents, while the methyl group can provide steric hindrance, affecting its interaction with other molecules.
Propriétés
Numéro CAS |
918447-06-0 |
|---|---|
Formule moléculaire |
C12H18F2OSi |
Poids moléculaire |
244.35 g/mol |
Nom IUPAC |
butan-2-yl-difluoro-(2-methoxy-4-methylphenyl)silane |
InChI |
InChI=1S/C12H18F2OSi/c1-5-10(3)16(13,14)12-7-6-9(2)8-11(12)15-4/h6-8,10H,5H2,1-4H3 |
Clé InChI |
QFKMPOLNMTUMRQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)[Si](C1=C(C=C(C=C1)C)OC)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(2S,3S)-1,3-dinitropentan-2-yl]-2-methoxybenzene](/img/structure/B14190699.png)
![4-Methyl-8-[(propan-2-yl)oxy]-1,4-dihydroquinazolin-2-amine](/img/structure/B14190703.png)
![Undecyl [(4-nitrophenoxy)methyl]octylphosphinate](/img/structure/B14190704.png)

![N-[2-[(1R)-1-[2-(2,5-difluorophenyl)ethyl]-3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl]ethyl]-N'-(2-methyl-4-quinolinyl)-Urea](/img/structure/B14190718.png)
![N-[6-(propanoylamino)pyridin-2-yl]propanamide;dihydrate](/img/structure/B14190720.png)

![4-[2-(Anthracen-9-YL)ethenyl]-2-(2H-1,3-dithiol-2-ylidene)-2H-1,3-dithiole](/img/structure/B14190735.png)

![2-[2-(4-Fluorophenyl)ethenyl]-5-nitrobenzoic acid](/img/structure/B14190744.png)
![4,5-Dichloro-2-{[4-(methanesulfonyl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14190746.png)
